

# Application Notes and Protocols: Assessing Renal and Cardiac Function in Migalastat Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Migalastat |           |
| Cat. No.:            | B1676587   | Get Quote |

#### Introduction

Fabry disease is a progressive, X-linked lysosomal storage disorder resulting from deficient activity of the enzyme  $\alpha$ -galactosidase A ( $\alpha$ -Gal A) due to mutations in the GLA gene. This deficiency leads to the accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues, including the kidneys and heart, leading to significant morbidity and mortality.[1][2] Cardiac complications are a leading cause of death in patients with Fabry disease.[1][3] **Migalastat** is an oral pharmacological chaperone that selectively and reversibly binds to amenable mutant forms of  $\alpha$ -Gal A, stabilizing the enzyme and facilitating its proper trafficking to lysosomes, thereby restoring its activity.[2][4]

These application notes provide a detailed overview of the methodologies and protocols used to assess renal and cardiac function in clinical trials of **migalastat**. The information is intended for researchers, scientists, and drug development professionals involved in the study of Fabry disease and its treatments.

#### **Section 1: Assessment of Renal Function**

Progressive kidney disease, or Fabry nephropathy, is a critical manifestation of the disease, characterized by the accumulation of Gb3 in multiple kidney cell types, leading to proteinuria and a decline in the glomerular filtration rate (GFR).[4] Monitoring renal function is therefore a primary objective in evaluating the efficacy of therapies like **migalastat**.



#### **Diagram: Migalastat's Mechanism of Action**



Click to download full resolution via product page

Caption: Mechanism of action of **migalastat** as a pharmacological chaperone.

#### **Data Summary: Key Renal Endpoints in Migalastat Trials**

The following table summarizes key quantitative data on renal function from various **migalastat** studies. The primary endpoint is typically the annualized rate of change in the estimated Glomerular Filtration Rate (eGFR).



| Study/Analysis                                  | Patient<br>Population                               | Baseline Renal<br>Function<br>(Mean eGFR)                                      | Annualized Rate of Change in eGFR (mL/min/1.73 m²)                                                 | Key Findings                                                                   |
|-------------------------------------------------|-----------------------------------------------------|--------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|
| Integrated Post-<br>Hoc Analysis[4]<br>[5]      | ERT-Naïve<br>(n=36)                                 | 91.4 mL/min/1.73<br>m <sup>2</sup>                                             | -1.6 (Simple<br>Linear<br>Regression) -0.1<br>(Random<br>Coefficient<br>Model)                     | Long-term migalastat treatment (≤8.6 years) maintained renal function.[4][5]   |
| ERT-<br>Experienced<br>(n=42)                   | 89.2 mL/min/1.73<br>m <sup>2</sup>                  | -1.6 (Simple<br>Linear<br>Regression) +0.1<br>(Random<br>Coefficient<br>Model) | The annualized eGFR change was minimal when adjusted for sex, age, and baseline renal function.[5] |                                                                                |
| ATTRACT<br>Trial[6]                             | ERT-<br>Experienced<br>(Migalastat<br>switch, n=34) | Not specified                                                                  | -0.40<br>(eGFRCKD-EPI)<br>-4.35<br>(mGFRiohexol)                                                   | Migalastat and ERT had comparable effects on renal function over 18 months.[6] |
| ERT-<br>Experienced<br>(Continued ERT,<br>n=18) | Not specified                                       | -1.03<br>(eGFRCKD-EPI)<br>-3.24<br>(mGFRiohexol)                               | The pre-specified criteria for comparability between migalastat and ERT were met.                  |                                                                                |



| FAMOUS<br>Study[7]      | Mixed (Naïve &<br>ERT-pretreated,<br>n=54) | Not specified                      | Females: -2.6<br>per year Males:<br>-4.4 per year | Patients showed a moderate yearly loss of eGFR over 24 months under 'real-world' conditions.[7]          |
|-------------------------|--------------------------------------------|------------------------------------|---------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| followME<br>Registry[8] | Real-world<br>cohort (n=116)               | 83.7 mL/min/1.73<br>m <sup>2</sup> | -0.9                                              | Data supports<br>migalastat's role<br>in preserving<br>renal function<br>over a mean of<br>3.9 years.[8] |

### **Experimental Protocols for Renal Assessment**

Precise GFR assessment is essential for monitoring Fabry nephropathy.[9] While measured GFR (mGFR) is the gold standard, estimated GFR (eGFR) is used more frequently in clinical trials.[9]

- Objective: To measure or estimate the rate at which the kidneys filter blood.
- Method 1: Estimated GFR (eGFR)
  - Sample Collection: Collect a serum blood sample.
  - Analysis: Measure serum creatinine levels.
  - Calculation: Calculate eGFR using a validated formula. The Chronic Kidney Disease
     Epidemiology Collaboration (CKD-EPI) equation is commonly used in migalastat trials.[4]

     [5][10] The Modification of Diet in Renal Disease (MDRD) equation has also been used.[1]
     [9]
    - Note: Creatinine-based eGFR may have limitations, and other biomarkers like cystatin
       C are under investigation.[9]



- Method 2: Measured GFR (mGFR)
  - Agent Administration: Administer an exogenous filtration marker, such as iohexol or Cr51-EDTA, intravenously.[6][9]
  - Sample Collection: Collect timed plasma or urine samples over a set period.
  - Analysis: Measure the clearance of the administered agent from the plasma.
  - Application: Used as a co-primary endpoint in some trials (e.g., ATTRACT) to provide a more precise measurement of renal function.

The presence of excess protein or albumin in the urine is an early marker of kidney injury.[11]

- Objective: To quantify the amount of protein or albumin excreted in the urine.
- Procedure:
  - Sample Collection: Obtain a 24-hour urine collection.
  - Analysis: Measure the total protein or albumin concentration in the sample.
  - Reporting: Results are often reported as total protein per 24 hours (mg/day) or as a urine protein-to-creatinine ratio.[6][12]
  - Note: In the ATTRACT trial, the mean change in 24-hour urine protein from baseline to month 18 was 49.2 mg/day for the migalastat group.[6]

Kidney biopsy provides direct evidence of Gb3 accumulation and cellular damage. It is the most reliable method for diagnosing kidney involvement.[13]

- Objective: To histologically assess Gb3 inclusions in renal cells and evaluate chronic kidney damage.
- Procedure:
  - Biopsy: Obtain a kidney tissue sample via percutaneous biopsy.



- Processing: Process the tissue for light microscopy and electron microscopy.
- Scoring:
  - Assess Gb3 inclusions in various renal cell types, including podocytes, endothelial cells, and mesangial cells.[14]
  - A standardized scoring system can be used to evaluate both disease-specific lesions (lipid deposition) and general lesions of progression (fibrosis, sclerosis).[12]
  - In the FACETS trial, a key endpoint was the reduction in the number of Gb3 inclusions per kidney interstitial capillary (KIC).[2][14]

# **Diagram: Renal Function Assessment Workflow**





Click to download full resolution via product page

Caption: A typical workflow for assessing renal function in **migalastat** trials.

#### **Section 2: Assessment of Cardiac Function**

Fabry cardiomyopathy is characterized by left ventricular hypertrophy (LVH), myocardial fibrosis, and arrhythmias.[15] Assessing changes in cardiac structure and function is a crucial component of evaluating **migalastat**'s therapeutic effect.

# Data Summary: Key Cardiac Endpoints in Migalastat Trials

The primary cardiac endpoint in many studies is the change in Left Ventricular Mass Index (LVMi).



| Study/Analy<br>sis             | Patient<br>Population      | Duration              | Key Cardiac<br>Parameter<br>& Change                                        | lmaging<br>Modality  | Key<br>Findings                                                                    |
|--------------------------------|----------------------------|-----------------------|-----------------------------------------------------------------------------|----------------------|------------------------------------------------------------------------------------|
| FAMOUS<br>Study[7]             | Mixed (n=54)               | 24 Months             | LVMi: -7.5<br>g/m²                                                          | Echocardiogr<br>aphy | Treatment resulted in an amelioration of left ventricular mass.[7]                 |
| MAIORA<br>Study[16]            | Treatment-<br>Naïve (n=16) | 18 Months             | LVMi: No significant change Septal T1: Trend towards increase               | Cardiac MRI<br>(CMR) | Stabilized LV mass and a trend towards improvement in exercise tolerance.[16]      |
| CMR Long-<br>Term<br>Study[15] | Mixed (n=15)               | 34 Months<br>(Median) | LVMi: Stable<br>course LGE:<br>Increase in<br>patients with<br>baseline LGE | Cardiac MRI<br>(CMR) | Confirmed an overall stable course of LVMi.[15]                                    |
| ATTRACT & FACETS Analysis[1]   | Amenable<br>mutations      | Up to 30<br>months    | LVMi: 72% of<br>patients<br>showed a<br>reduction                           | Echocardiogr<br>aphy | Data suggests migalastat reduces LVMi in both ERT- naïve and experienced patients. |

# **Experimental Protocols for Cardiac Assessment**

Transthoracic echocardiography (TTE) is a widely used, non-invasive imaging technique to assess cardiac structure and function.



• Objective: To measure left ventricular dimensions, wall thickness, and mass, and to assess systolic and diastolic function.

#### Procedure:

- Image Acquisition: Acquire standard 2D echocardiographic views (parasternal long-axis, short-axis, and apical views).
- Measurements: Measure interventricular septal thickness (IVS) and posterior wall thickness (PWT) at end-diastole. Measure LV internal dimension at end-diastole (LVIDd).
- LVM Calculation: Calculate Left Ventricular Mass (LVM) using a validated formula (e.g.,
   American Society of Echocardiography-corrected formula).
- Indexing: Index LVM to body surface area (BSA) to obtain LVMi (g/m²).
- Note: While widely used in initial trials, 2D echocardiography is limited by geometrical assumptions and inter-observer variability.[15][17]

CMR is considered the gold standard for quantifying ventricular mass, volumes, and function due to its high accuracy and reproducibility.[17]

• Objective: To provide a comprehensive assessment of cardiac morphology, function, and tissue characterization.

#### Procedure:

- Image Acquisition: Acquire cine images (steady-state free precession sequences) covering the entire left ventricle to assess volume and function.
- LVMi Calculation: Manually or semi-automatically contour the endocardial and epicardial borders at end-diastole on the short-axis cine images. The software calculates LV myocardial volume, which is converted to mass and indexed to BSA.
- Tissue Characterization (T1 Mapping):
  - Acquire native (pre-contrast) T1 maps. Low native T1 values are associated with sphingolipid storage in Fabry disease.[17] An increase in T1 values may suggest a



reduction in storage.[18]

- Tissue Characterization (Late Gadolinium Enhancement LGE):
  - Administer a gadolinium-based contrast agent.
  - Acquire LGE images 10-15 minutes post-injection.
  - LGE identifies areas of myocardial replacement fibrosis or scarring, which appear as bright regions.[15][17] The presence and extent of LGE are important prognostic markers.

Blood tests for specific cardiac biomarkers can indicate myocardial stress or injury.

- Objective: To measure circulating levels of proteins that are markers of cardiac health.
- Procedure:
  - Sample Collection: Collect a serum or plasma blood sample.
  - Analysis: Use immunoassays to measure levels of biomarkers such as:
    - Troponin T (TnT)
    - N-Terminal pro-B-type Natriuretic Peptide (NT-proBNP)[16]
  - Application: These markers are assessed at baseline and follow-up visits to monitor for changes indicative of treatment effect or disease progression.

# **Diagram: Cardiac Function Assessment Workflow**





Click to download full resolution via product page

Caption: A typical workflow for assessing cardiac function in **migalastat** trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ir.amicusrx.com [ir.amicusrx.com]
- 2. academic.oup.com [academic.oup.com]

#### Methodological & Application





- 3. A Study of Migalastat in Fabry Disease | MedPath [trial.medpath.com]
- 4. lume.ufrgs.br [lume.ufrgs.br]
- 5. Long-term follow-up of renal function in patients treated with migalastat for Fabry disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results Clinical Review Report: Migalastat (Galafold) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Renal and multisystem effectiveness of 3.9 years of migalastat in a global real-world cohort: Results from the followME Fabry Pathfinders registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 11. How should kidney injury in Fabry disease be assessed and monitored? PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fabrydiseasenews.com [fabrydiseasenews.com]
- 14. mdpi.com [mdpi.com]
- 15. Long-Term Monitoring of Cardiac Involvement under Migalastat Treatment Using Magnetic Resonance Tomography in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Migalastat on cArdiac InvOlvement in FabRry DiseAse: MAIORA study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Assessing Renal and Cardiac Function in Migalastat Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676587#assessing-renal-and-cardiac-function-in-migalastat-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com